molecular formula C9H10 B1434562 alpha-Methylstyrene-D10 CAS No. 10362-82-0

alpha-Methylstyrene-D10

Cat. No. B1434562
CAS RN: 10362-82-0
M. Wt: 128.24 g/mol
InChI Key: XYLMUPLGERFSHI-PWOCOICVSA-N
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Description

Alpha-Methylstyrene-D10 is an organic compound with the molecular formula C9H10 . It is a variant of alpha-Methylstyrene where some or all of the hydrogen atoms are replaced by deuterium, an isotope of hydrogen .


Synthesis Analysis

Alpha-Methylstyrene can be synthesized through the copolymerization of alpha-methylstyrene (MSt) and styrene (St) to form random and blocky copolymers . This process is well-known, but strongly alternating copolymers of this type are rarely described, mainly because of difficulties linked to their characterization .


Molecular Structure Analysis

The molecular structure of alpha-Methylstyrene-D10 is similar to that of alpha-Methylstyrene, with the difference being the replacement of hydrogen atoms with deuterium . The InChI string for alpha-Methylstyrene-D10 is InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D .

Scientific Research Applications

Analytical Method Development

In the analytical chemistry domain, alpha-Methylstyrene has been utilized in the development of a validated analytical method using gas chromatography with a flame ionization detector (GC-FID). This method allows for the reliable analysis of non-functionalized olefins like styrene and alpha-Methylstyrene in liquid matrices, which is critical for their application in the fields of resins, plasticizers, and polymers. The validation parameters, including selectivity, linearity, detection limit, quantification limit, precision, and accuracy, were all found to be within acceptable values, demonstrating the method's effectiveness for quantifying these substances in various applications (Verdugo-Torres, Cubillo-Lobo, & Sarmiento, 2020).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMUPLGERFSHI-PWOCOICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methylstyrene-D10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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